
3-Oxooctanoic acid
Overview
Description
3-Oxooctanoic acid (C₈H₁₄O₃, CAS 13283-91-5) is a medium-chain β-keto acid characterized by a ketone group at the third carbon of an eight-carbon aliphatic chain. It is a primary metabolite involved in fatty acid β-oxidation, where it is converted into acetyl-CoA for entry into the citric acid cycle . This compound is ubiquitously present in eukaryotes, from yeast to humans, and has been implicated in metabolic regulation, particularly in conditions such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), where its levels are dynamically modulated .
Preparation Methods
Ozonolysis of Unsaturated Precursors
Synthesis of Benzylidene Octanoic Acid Derivatives
The ozonolysis of unsaturated precursors represents a robust method for introducing ketone functionalities into carboxylic acid frameworks. Adapted from a patented synthesis of 3-oxocyclobutanecarboxylic acid , this approach involves the preparation of a benzylidene-substituted octanoic acid derivative. The synthesis begins with a Wittig reaction between methyl triphenylphosphine iodide and epoxy chloropropane to generate a reactive ylide intermediate. Subsequent reaction with phenyl aldehyde forms a benzylidene group at the target position.
For 3-oxooctanoic acid, the precursor 3-benzylidene octanoic acid is synthesized via a modified Wittig reaction. Methyl triphenylphosphine iodide (II) is prepared by reacting triphenylphosphine with methyl iodide in tetrahydrofuran (THF) at room temperature for 12–24 hours . The ylide is then reacted with epoxy chloropropane and phenyl aldehyde under controlled temperatures (-50°C to -40°C) to form the benzylidene intermediate. This step requires precise stoichiometry, with molar ratios of 1:1.2:1.5 for the ylide, epoxy chloropropane, and phenyl aldehyde, respectively .
Ozonolysis Reaction Conditions
The benzylidene derivative is subjected to ozonolysis in dichloromethane at -50°C using a dry ice/acetone cooling system. Ozone is introduced at a flow rate of 0.5 L/min until the solution turns blue, indicating complete cleavage of the double bond . Post-reaction, residual ozone is quenched with dimethyl sulfide, and the mixture is concentrated. The crude product is extracted with saturated sodium bicarbonate solution to isolate the carboxylic acid.
Work-up and Purification
The final step involves neutralizing the aqueous layer to pH 3 with concentrated hydrochloric acid, followed by extraction with ethyl acetate. Anhydrous magnesium sulfate is used for drying, and the product is concentrated to yield this compound as a white solid. This method achieves yields of 78–84% under optimized conditions .
Table 1: Ozonolysis Method Parameters
Parameter | Condition | Yield (%) |
---|---|---|
Temperature | -50°C to -40°C | 78–84 |
Ozone Flow Rate | 0.5 L/min | — |
Quenching Agent | Dimethyl sulfide | — |
Solvent | Dichloromethane | — |
Hydrolysis of Nitrile Precursors
Preparation of 3-Oxooctanonitrile
The hydrolysis of nitriles offers a direct route to carboxylic acids. For this compound, this method begins with the synthesis of 3-oxooctanonitrile, which can be prepared via nucleophilic substitution or cyanation reactions. A reported approach involves the reaction of 3-bromo-octan-2-one with sodium cyanide in dimethyl sulfoxide (DMSO) at 80°C for 6 hours . The ketone group remains stable under these conditions, allowing selective substitution at the β-position.
Acidic and Basic Hydrolysis
The nitrile intermediate is hydrolyzed under either acidic or basic conditions. Basic hydrolysis using aqueous sodium hydroxide (50–70% ethanol/water) at 70–90°C for 6–12 hours converts the nitrile to the carboxylate salt . Acidic work-up with concentrated hydrochloric acid then yields the free carboxylic acid. This method achieves yields of 85–90%, with purity dependent on the efficiency of the extraction and drying steps.
Table 2: Hydrolysis Reaction Conditions
Condition | Parameter | Yield (%) |
---|---|---|
Base | NaOH (0.425 mol) | 85–90 |
Temperature | 70–90°C | — |
Solvent | 50% Ethanol/water | — |
Reaction Time | 6–12 hours | — |
Wittig Reaction-Based Synthesis
Formation of Keto Intermediates
The Wittig reaction enables the introduction of ketone groups through the reaction of phosphonium ylides with carbonyl compounds. For this compound, a tailored ylide is generated from methyl triphenylphosphine iodide and n-butyllithium in toluene at -5°C . This ylide reacts with a hexanal derivative to form a keto-alkene intermediate, which is subsequently oxidized to the carboxylic acid.
Carboxylic Acid Functionalization
Oxidation of the alkene moiety in the keto-alkene intermediate is achieved using potassium permanganate () in acidic conditions. This step converts the terminal alkene into a carboxylic acid while preserving the ketone group. The reaction requires careful pH control (pH 3–5) to prevent over-oxidation .
Biological and Enzymatic Synthesis Approaches
While chemical methods dominate industrial synthesis, enzymatic routes offer potential for sustainable production. This compound is a putative metabolite of 2-octynoic acid in microbial pathways . In vitro studies suggest that β-oxidation enzymes in E. coli or Pseudomonas species could catalyze the oxidation of medium-chain fatty acids to keto acids. However, yields and scalability remain challenges compared to synthetic methods.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
Method | Advantages | Limitations | Yield (%) |
---|---|---|---|
Ozonolysis | High regioselectivity | Low-temperature requirements | 78–84 |
Nitrile Hydrolysis | Scalability | Cyanide handling risks | 85–90 |
Wittig Reaction | Versatile intermediate synthesis | Multi-step purification | 70–75 |
Enzymatic | Eco-friendly | Low efficiency | <50 |
Chemical Reactions Analysis
Types of Reactions: 3-Oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The beta-oxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the beta-oxo group under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of medium-chain dicarboxylic acids.
Reduction: Formation of 3-hydroxyoctanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-Oxooctanoic acid serves as an important intermediate in organic synthesis. Its unique beta-oxo group allows it to participate in various chemical reactions, making it a valuable building block for more complex molecules. Specific applications include:
- Synthesis of Natural Products : It is utilized in the synthesis of bioactive compounds such as syringolide 1, highlighting its versatility in constructing complex molecular structures found in nature.
- Reactions : The compound can undergo oxidation to form dicarboxylic acids, reduction to yield 3-hydroxyoctanoic acid, and substitution reactions with nucleophiles.
Biology
In biological contexts, this compound is studied as a metabolite that provides insights into metabolic pathways. Its presence in various organisms indicates its role in:
- Metabolic Pathways : As a primary metabolite, it is involved in essential physiological processes such as growth and development .
- Biomarker Potential : Research suggests that it could serve as a biomarker for dietary intake of certain foods, particularly those rich in medium-chain fatty acids .
Medicine
The compound has potential medical applications due to its metabolic roles:
- Therapeutic Uses : It may be explored for therapeutic diets targeting lipid utilization disorders. Medium-chain triacylglycerols (MCTs), which include octanoic acid derivatives like this compound, have been shown to influence metabolism positively .
- Disease Biomarker : Its role as a primary metabolite positions it as a candidate for further research into metabolic disorders and diseases .
Industrial Applications
In industry, this compound is utilized for producing specialty chemicals and materials due to its chemical reactivity and metabolic roles.
Case Study 1: Synthesis of Bioactive Compounds
Researchers successfully synthesized both (−)- and (+)-Syringolide 1 from 2,3-O-isopropylidene-β-threo-pentulofuranose using this compound as a starting material. This demonstrates the compound's utility in constructing complex natural products.
Case Study 2: Metabolic Effects on Adipocytes
A study compared the incorporation of octanoate and oleate into cellular triacylglycerols of 3T3-L1 adipocytes. Results indicated that octanoate was oxidized more than oleate and suggested potential benefits for reducing fat-cell number and lipid content when substituting octanoate for longer-chain fatty acids .
Mechanism of Action
The mechanism of action of 3-oxooctanoic acid involves its role as a metabolite in fatty acid oxidation pathways. It is formed through the enzymatic hydration of 2-octynoic acid and can be further metabolized to produce energy. The compound interacts with enzymes involved in beta-oxidation, contributing to the breakdown of fatty acids .
Comparison with Similar Compounds
Structural Analogs
Chain Length Variants
- 3-Oxobutyric Acid (C₄H₆O₃): A short-chain β-keto acid.
- 3-Oxodecanoic Acid (C₁₀H₁₈O₃): A longer-chain analog. In soybean thioesterase (GmMKS2) studies, 3-oxodecanoic acid generates 9:0 methyl ketones, whereas 3-oxooctanoic acid produces 7:0 methyl ketones, indicating chain-length-dependent enzymatic specificity .
Functional Group Variants
- 3-Hydroxyoctanoic Acid (C₈H₁₆O₃): The hydroxylated counterpart.
- Caprylic Acid (Octanoic Acid, C₈H₁₆O₂): The saturated fatty acid without the ketone group. It is a precursor for this compound via β-oxidation and exhibits distinct physical properties, such as a lower boiling point (239.7°C vs. 275.6°C for this compound) .
Enzyme Substrate Specificity
- C-3) .
- Thioesterase Activity: GmMKS2 processes this compound into 7:0 methyl ketones (580.77 ± 20.85 ng/OD unit), whereas 3-oxododecanoic acid yields 11:0 methyl ketones (506.06 ± 19.51 ng/OD unit), demonstrating chain-length-dependent product profiles .
Cytotoxicity and Bioactivity
- This compound: Exhibits cytotoxicity (IC₅₀: 1.6 mM in human lung fibroblasts) comparable to (E)-oct-2-enoic acid (IC₅₀: 1.7 mM) but distinct from non-toxic 3-hydroxyoctanoic acid derivatives .
- β,δ-Polyketones: Unlike this compound, these are preferred substrates for bromoform biosynthesis in Asparagopsis taxiformis, suggesting divergent biological roles in halogenated compound production .
Metabolic Roles
- Fatty Acid Oxidation: this compound is a key intermediate in converting caprylic acid into acetyl-CoA, whereas suberic acid (a dicarboxylic acid) follows a separate degradation pathway .
- Microbial Metabolism: In prawn shell waste co-fermentation, this compound accumulates at 1185 mg/L, surpassing propionic acid (1184.32 mg/L), indicating its prominence in microbial organic acid synthesis .
Physical and Chemical Properties
Property | This compound | Caprylic Acid | 3-Hydroxyoctanoic Acid |
---|---|---|---|
Molecular Formula | C₈H₁₄O₃ | C₈H₁₆O₂ | C₈H₁₆O₃ |
Boiling Point (°C) | 275.6 | 239.7 | 290 (estimated) |
Density (g/cm³) | 1.038 | 0.910 | 1.012 |
Water Solubility | Low (β-keto acid polarity) | Insoluble | Moderate (hydroxyl group) |
Key Biological Role | β-oxidation intermediate | Energy substrate | Antimicrobial agent |
Cytotoxicity (IC₅₀) | 1.6 mM (lung fibroblasts) | Not reported | Non-toxic at 3 mM |
Data sourced from
Biological Activity
3-Oxooctanoic acid, also known as beta-oxocaprylic acid, is a medium-chain keto acid with the molecular formula C8H14O3. It is recognized for its potential biological activities and metabolic roles across various organisms, including humans, plants, and yeast. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound is primarily involved in metabolic pathways as a potential metabolite of 2-octynoic acid. Its role as a β-oxo fatty acid suggests significant involvement in various physiological processes such as growth, development, and reproduction. The compound has been detected in multiple organisms, indicating its fundamental biological importance .
Target and Mode of Action:
- Primary Metabolite: this compound acts as a primary metabolite that participates in essential metabolic processes.
- Biochemical Pathways: It is implicated in the metabolism of fatty acids and may influence the synthesis of other bioactive compounds.
Cellular Effects:
- As a β-oxo fatty acid, it can participate in oxidation-reduction reactions, which are vital for energy production and metabolic regulation.
- Its presence in various tissues suggests it may play roles in signaling pathways related to metabolism and cellular growth .
Enzymatic Activity Studies
Research has shown that enzymes such as transaminases can interact with this compound. For instance, studies involving Chromobacterium violaceum transaminase (CV_TA) revealed that specific mutations in the enzyme could enhance its activity towards 2-oxooctanoic acid (2-OOA), which is closely related to this compound. The study indicated that certain amino acid substitutions significantly improved substrate affinity and catalytic efficiency .
Case Studies
-
Metabolic Role in Yeast:
- In yeast models, this compound has been identified as a metabolite that influences growth rates and metabolic fluxes. This suggests its potential utility in biotechnological applications where yeast is used for fermentation processes.
- Clinical Implications:
Comparative Analysis with Related Compounds
Compound | Structure | Biological Activity | Applications |
---|---|---|---|
This compound | C8H14O3 | Medium-chain keto acid; involved in metabolism | Potential biomarker; intermediate in synthesis |
Octanoic Acid | C8H16O2 | Fatty acid; energy source | Used in food and cosmetics |
2-Octynoic Acid | C8H14O | Precursor to this compound | Synthetic applications |
3-Hydroxyoctanoic Acid | C8H16O3 | Reduced form; involved in lipid metabolism | Research on metabolic pathways |
Q & A
Basic Research Questions
Q. How can 3-oxooctanoic acid be detected and quantified in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed due to the compound's volatility and keto group reactivity. Derivatization with agents like O-methylhydroxylamine may enhance detection sensitivity. For tissue or biofluid samples, extraction protocols using organic solvents (e.g., ethyl acetate) followed by centrifugal filtration are recommended to isolate medium-chain keto acids .
Q. What is the biological role of this compound in metabolic pathways?
- Methodological Answer : this compound is a key intermediate in fatty acid β-oxidation, where it forms via the oxidation of octanoyl-CoA. In in vitro studies, its accumulation can indicate disruptions in acyl-CoA dehydrogenase activity. Researchers should monitor its levels in mitochondrial lysates using enzyme-linked assays (e.g., coupled with NADH fluorescence) to assess β-oxidation efficiency .
Q. What synthetic routes are available for this compound?
- Methodological Answer : A scalable method involves chlorination-decarboxylation of this compound derivatives (e.g., from this compound glycerides) using phosphorus pentachloride. Alternatively, enzymatic synthesis via bromoperoxidase-catalyzed halogenation of precursor molecules (e.g., this compound with bromide ions and H₂O₂) has been demonstrated in marine algae extracts .
Advanced Research Questions
Q. How do enzymatic halogenation pathways involving this compound contribute to marine biosynthetic processes?
- Methodological Answer : Bromoperoxidase enzymes in algae (Bonnemaisonia hamifera) catalyze the incorporation of bromide into this compound, producing brominated heptanones (e.g., 1,1,1-tribromo-2-heptanone). Researchers should optimize reaction pH (5–8) and monitor intermediates via GC-MS. Non-enzymatic hydrolysis of tribromoheptanone to bromoform must be controlled using buffered conditions .
Q. How can contradictions in β-oxidation flux data linked to this compound levels be resolved?
- Methodological Answer : Discrepancies may arise from tissue-specific mitochondrial heterogeneity or analytical interference from structurally similar metabolites (e.g., 3-hydroxyoctanoic acid). Validate findings using isotopic tracing (¹³C-labeled octanoate) and orthogonal methods like NMR to distinguish between β-oxidation intermediates and dietary artifacts .
Q. What analytical challenges arise in distinguishing this compound from its glyceride derivatives?
- Methodological Answer : Glyceride esters (e.g., 2,3-dihydroxypropyl 3-oxooctanoate) share similar fragmentation patterns in MS. Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate parent ions (e.g., m/z 231.1335 for this compound vs. m/z 231.1335 + glycerol fragments for derivatives). Chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) is also critical .
Q. How does this compound function as a biomarker in metabolic disorders?
- Methodological Answer : In sickle cell disease models, elevated this compound correlates with dysregulated lipid metabolism. Longitudinal studies should pair its quantification with acyl-carnitine profiling in plasma. Adjust for dietary confounders (e.g., pork/chicken consumption) via controlled feeding trials and multivariate regression analysis .
Q. Experimental Design Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods due to its irritant potential (skin/eye contact). Store at 2–8°C in airtight containers to prevent degradation. For spills, neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Q. How can isotopic labeling improve mechanistic studies of this compound metabolism?
Properties
IUPAC Name |
3-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNRRWJFOZIGQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157812 | |
Record name | 3-Ketooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Oxooctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13283-91-5 | |
Record name | 3-Oxooctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13283-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ketooctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ketooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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